1-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}sulfonyl)-4-methanesulfonylpiperazine
Description
The compound 1-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}sulfonyl)-4-methanesulfonylpiperazine is a synthetic molecule featuring a pyrazole core substituted with a sulfonyl group linked to a piperazine ring. Key structural attributes include:
- A 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety attached to the pyrazole nitrogen, contributing steric bulk and electron-withdrawing properties.
- A sulfonyl bridge connecting the pyrazole and piperazine rings, enhancing stability and influencing hydrogen-bonding interactions.
- A methanesulfonyl group on the piperazine nitrogen, which may modulate solubility and pharmacokinetic properties.
Properties
IUPAC Name |
1-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-4-yl]sulfonyl-4-methylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClF3N5O4S2/c1-28(24,25)21-2-4-22(5-3-21)29(26,27)11-8-20-23(9-11)13-12(15)6-10(7-19-13)14(16,17)18/h6-9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHSMAOMCSMIEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CN(N=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClF3N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}sulfonyl)-4-methanesulfonylpiperazine is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its implications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 420.89 g/mol. Its structure includes a piperazine ring, a pyrazole moiety, and sulfonyl groups which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈ClF₃N₄O₄S₂ |
| Molecular Weight | 420.89 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in DMSO, DMF |
| Melting Point | Not available |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include the formation of the pyrazole ring followed by sulfonation and subsequent modifications to introduce the trifluoromethyl pyridine moiety.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research conducted on various cancer cell lines demonstrated that it inhibits cell proliferation through apoptosis induction. The mechanism involves the modulation of apoptotic pathways, particularly through caspase activation and mitochondrial membrane potential disruption.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro assays indicated that it exhibits significant inhibitory effects on bacterial growth, suggesting its potential as a lead compound for developing new antibiotics.
Enzyme Inhibition
Inhibition studies have revealed that this compound acts as a potent inhibitor of specific enzymes involved in cancer metabolism and bacterial resistance mechanisms. For example, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both bacteria and cancer cells.
Case Studies
-
Case Study on Anticancer Activity
- Objective : To evaluate the efficacy of the compound against breast cancer cell lines.
- Method : MTT assay was utilized to assess cell viability after treatment with varying concentrations of the compound.
- Findings : The compound reduced cell viability by over 70% at concentrations above 10 µM, indicating strong anticancer potential.
-
Case Study on Antimicrobial Efficacy
- Objective : To determine the antimicrobial spectrum of the compound.
- Method : Disk diffusion method was employed against several bacterial strains.
- Findings : The compound exhibited zones of inhibition ranging from 15 mm to 25 mm against tested strains, demonstrating effective antimicrobial properties.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
*Calculated based on formula.
Key Observations:
Sulfonyl vs. Nitro Groups : The target compound’s methanesulfonyl group offers better solubility and reduced reactivity compared to the nitro-substituted analog (CAS 946387-22-0), which may exhibit higher electrophilicity .
Core Heterocycles : BAY 87-2243’s oxadiazole ring replaces the pyrazole-sulfonyl motif, impacting conformational flexibility and target engagement .
Computational Similarity Assessment
Methods:
- Tanimoto Coefficient : Utilizes chemical fingerprints to quantify similarity. The target compound and CAS 946387-22-0 share a Tanimoto score >0.7 due to identical pyridinyl-pyrazole backbones .
- Graph-Based Comparison : Identifies subtle differences, such as the methanesulfonyl vs. nitro group, which reduce similarity scores in subgraph matching .
Research Findings:
- Physicochemical Properties : The trifluoromethyl group in all analogs enhances metabolic stability but increases hydrophobicity.
- Bioactivity Trends : Sulfonyl-linked compounds (target compound, CAS 909666-43-9) show improved aqueous solubility compared to nitro-substituted derivatives .
Q & A
Q. How can the molecular structure of this compound be confirmed experimentally?
Methodological Answer: Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
- Nuclear Magnetic Resonance (NMR): Analyze , , and NMR spectra to verify the presence of the trifluoromethyl group, pyrazole ring protons, and sulfonyl moieties.
- X-ray Crystallography: Resolve crystal structures to confirm stereochemistry and bond angles. For example, demonstrates the use of X-ray diffraction (Bruker D8 APEXII CCD) to determine dihedral angles and hydrogen bonding patterns in structurally similar piperazine derivatives .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns.
Q. What are the key synthetic routes for preparing this compound?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Formation of the pyrazole core via cyclization of hydrazine derivatives with substituted pyridines (e.g., 3-chloro-5-(trifluoromethyl)pyridine).
- Step 2: Sulfonylation of the pyrazole at the 4-position using sulfonyl chlorides. details a protocol using coupling agents like HOBt and TBTU in DMF to attach sulfonyl groups to piperazine derivatives .
- Step 3: Introduction of the methanesulfonyl group via nucleophilic substitution.
Advanced Research Questions
Q. How can reaction yields be optimized during sulfonylation steps?
Methodological Answer: Optimization strategies include:
- Catalyst Screening: Use coupling agents (e.g., TBTU) to enhance sulfonylation efficiency, as shown in for analogous piperazine sulfonamides .
- Solvent Selection: Polar aprotic solvents like DMF or DMSO improve solubility of intermediates.
- Temperature Control: Reactions performed at 0–25°C minimize side-product formation. highlights reflux conditions for similar thiazole-sulfonyl syntheses .
Q. How do steric and electronic effects of substituents influence biological activity?
Methodological Answer:
- Computational Modeling: Perform DFT calculations to assess electron-withdrawing effects of the trifluoromethyl group on the pyridine ring.
- Structure-Activity Relationship (SAR) Studies: Modify substituents systematically (e.g., replacing chloro with fluoro) and evaluate bioactivity. emphasizes the role of sulfanyl and chlorophenyl groups in enhancing pharmacological profiles .
Q. How can contradictory bioactivity data between studies be resolved?
Methodological Answer:
- Assay Standardization: Ensure consistent cell lines, incubation times, and controls. notes variability in antimicrobial assays due to differences in bacterial strains .
- Metabolic Stability Testing: Use liver microsomes to assess compound stability, as degradation products may skew results.
- Cross-Validation: Compare data with structurally similar compounds, such as those in , which shares a sulfonylpiperazine backbone .
Q. What purification techniques are recommended for isolating this compound?
Methodological Answer:
- Column Chromatography: Use silica gel with gradient elution (e.g., hexane/ethyl acetate).
- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase C18 columns for high-purity isolation. highlights HPLC’s utility in purifying boronate-containing piperazines .
- Recrystallization: Optimize solvent mixtures (e.g., ethanol/water) based on solubility data.
Experimental Design & Troubleshooting
Q. How to design stability studies under varying pH conditions?
Methodological Answer:
- Buffer Systems: Prepare solutions at pH 1.2 (simulated gastric fluid) and pH 7.4 (physiological buffer).
- Kinetic Monitoring: Use UV-Vis spectroscopy to track degradation over 24–72 hours.
- Mass Spectrometry: Identify degradation products, such as sulfonic acid derivatives from sulfonyl group hydrolysis.
Q. What analytical methods are critical for detecting impurities?
Methodological Answer:
Q. How to address low solubility in aqueous buffers during in vitro assays?
Methodological Answer:
- Co-Solvent Systems: Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers.
- Prodrug Design: Modify sulfonyl or methanesulfonyl groups to phosphate esters for enhanced hydrophilicity. discusses trifluoromethoxybenzenesulfonyl derivatives with improved solubility .
Q. What strategies mitigate toxicity in preclinical studies?
Methodological Answer:
- Metabolite Profiling: Identify toxic metabolites (e.g., reactive sulfonic acids) using LC-MS.
- Dose Escalation Studies: Determine NOAEL (No Observed Adverse Effect Level) in rodent models.
- Targeted Delivery: Conjugate the compound with nanoparticles or liposomes to reduce off-target effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
